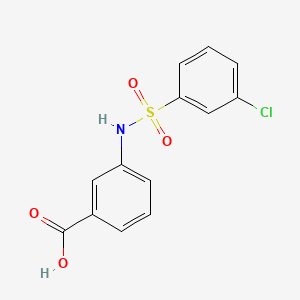

3-(3-Chloro-benzenesulfonylamino)-benzoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzoic acid derivatives, including those similar to 3-(3-Chloro-benzenesulfonylamino)-benzoic acid, often involves complex reaction pathways that include steps such as sulfonylation, chlorination, and carboxylation. For example, compounds with benzenesulfonylamino groups have been synthesized through direct sulfonylation followed by specific functional group transformations (Khan et al., 2011). These syntheses highlight the importance of precise control over reaction conditions and the use of specific catalysts or reagents to achieve the desired product with high purity and yield.

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-(3-Chloro-benzenesulfonylamino)-benzoic acid reveals intricate details about their conformation, bonding patterns, and potential intermolecular interactions. For instance, crystallographic studies provide insights into the conformational preferences of the L-tyrosine cores in such molecules, showcasing the significance of intramolecular aromatic π–π stacking and short C-H⋯O interactions (Khan et al., 2011). These structural features are crucial for understanding the chemical reactivity and interaction capabilities of these compounds.

Wissenschaftliche Forschungsanwendungen

Applications in Gut Function Regulation and Antimicrobial Properties

Benzoic acid derivatives, such as those studied by Mao et al. (2019), demonstrate the capacity to regulate gut functions, including digestion, absorption, barrier enhancement, enzyme activity regulation, redox status, and immunity, primarily through their antimicrobial and antifungal preservative properties in food and feed additives (Mao et al., 2019). This regulatory capacity is crucial for improving growth and health in both human and animal models, suggesting a potential area of application for related compounds in enhancing gastrointestinal health.

Antioxidant and Anti-inflammatory Applications

The synthesis and characterization of salicylic acid derivatives, as reported by Tjahjono et al. (2022), reveal potential anti-inflammatory and analgesic activities through cyclooxygenase (COX)-inhibition, with preliminary assessments indicating promising applications in drug development (Tjahjono et al., 2022). This opens avenues for 3-(3-Chloro-benzenesulfonylamino)-benzoic acid and its analogs in pharmaceutical applications targeting inflammation and pain management.

Environmental Degradation and Stability Studies

Nitisinone's degradation processes and by-products, including benzoic acid derivatives, have been studied by Barchańska et al. (2019) to better understand its stability and environmental impact. This research is crucial for evaluating the environmental persistence and safety of chemical compounds, including potential risks and benefits of their use in medical applications (Barchańska et al., 2019).

Nutraceutical and Food Additive Roles

Chlorogenic acid, a benzoic acid derivative, has been identified for its wide range of therapeutic roles, including antioxidant, cardioprotective, anti-inflammatory, and neuroprotective activities. Naveed et al. (2018) highlight its potential as a natural safeguard food additive and as a nutraceutical for managing metabolic syndrome (Naveed et al., 2018). This suggests similar compounds could have dual roles as food additives and therapeutic agents.

Eigenschaften

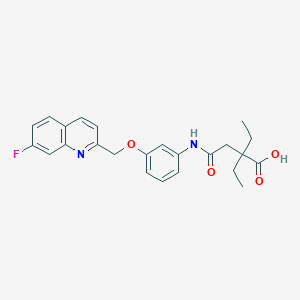

IUPAC Name |

3-[(3-chlorophenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO4S/c14-10-4-2-6-12(8-10)20(18,19)15-11-5-1-3-9(7-11)13(16)17/h1-8,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBOVLPLJFJSRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429123 | |

| Record name | 3-(3-chloro-benzenesulfonylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chloro-benzenesulfonylamino)-benzoic acid | |

CAS RN |

749884-42-2 | |

| Record name | 3-(3-chloro-benzenesulfonylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-hydroxy-3-methyl-2-[(E)-non-2-enyl]quinolin-4-one](/img/structure/B1242501.png)

![[3-(Diethylamino)-2,2-dimethylpropyl] 5-[4-(trifluoromethyl)phenyl]furan-2-carboxylate](/img/structure/B1242508.png)

![5-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]thiophene-3-carboxamide](/img/structure/B1242510.png)

![(5R)-5-(aminomethyl)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-1,3-oxazolidin-2-one](/img/structure/B1242511.png)

![Dimethyl 2,2'-(9,9',10,10'-tetrahydroxy-7,7'-dimethoxy-1,1'-dioxo-3,3',4,4'-tetrahydro-[6,6'-binaphtho[2,3-c]pyran]-3,3'-diyl)diacetate](/img/structure/B1242513.png)